molecular formula C24H23N3O B2802699 N-[1-(1-ethyl-1H-1,3-benzodiazol-2-yl)-2-phenylethyl]benzamide CAS No. 686736-50-5

N-[1-(1-ethyl-1H-1,3-benzodiazol-2-yl)-2-phenylethyl]benzamide

Cat. No.: B2802699
CAS No.: 686736-50-5
M. Wt: 369.468
InChI Key: ANDSUTBKGPJHAY-UHFFFAOYSA-N
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Description

N-[1-(1-ethyl-1H-1,3-benzodiazol-2-yl)-2-phenylethyl]benzamide is a useful research compound. Its molecular formula is C24H23N3O and its molecular weight is 369.468. The purity is usually 95%.
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Scientific Research Applications

Coordination Chemistry

Compounds related to N-[1-(1-ethylbenzimidazol-2-yl)-2-phenylethyl]benzamide, such as bis(N-heterocyclic carbene) (NHC) ligands, have been synthesized and studied for their coordination chemistry with metals. These compounds exhibit unique chelating properties due to their unsymmetrical triazolylidene/benzimidazolylidene or triazolylidene/imidazolylidene dicarbene ligands. This research is crucial for the development of new organometallic complexes with potential applications in catalysis and material science (Schick, Pape, & Hahn, 2014).

Anticancer Research

Several derivatives of benzamides have been synthesized and evaluated for their anticancer activity. These compounds have shown moderate to excellent anticancer activity against various cancer cell lines, highlighting the potential of benzamide derivatives in cancer therapy (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Synthesis and Process Improvement

Research has focused on the synthesis and process improvement of benzamide derivatives, demonstrating their potential antitumor effects and excellent bioactivities. These studies provide valuable insights into the development of new synthetic routes and the optimization of yield for pharmaceutical applications (Bin, 2015).

Antimicrobial Activity

Benzimidazole derivatives have been synthesized and assessed for their antimicrobial activity. These studies contribute to the search for new antimicrobial agents, addressing the growing concern of antibiotic resistance (Salahuddin, Shaharyar, Mazumder, & Abdullah, 2017).

Heparanase Inhibitors

Novel benzamide derivatives have been identified as inhibitors of heparanase, an enzyme involved in tumor metastasis and angiogenesis. This research opens new avenues for the development of therapeutic agents targeting heparanase to combat cancer spread and growth (Xu et al., 2006).

Mechanism of Action

Target of Action

Similar compounds with a benzimidazole core have been reported to interact with various targets, including enzymes, receptors, and proteins involved in critical biological processes .

Mode of Action

Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, blocking receptor sites, or disrupting protein function . The specific interaction of N-[1-(1-ethyl-1H-1,3-benzodiazol-2-yl)-2-phenylethyl]benzamide with its target would depend on the nature of the target and the compound’s chemical structure.

Biochemical Pathways

Benzimidazole derivatives have been reported to influence a wide range of biochemical pathways, including those involved in inflammation, cancer, and metabolic disorders . The specific pathways affected by this compound would depend on its target and mode of action.

Pharmacokinetics

Benzimidazole derivatives are generally well-absorbed and widely distributed in the body due to their lipophilic nature . The metabolism and excretion of these compounds can vary significantly depending on their chemical structure and the presence of functional groups that can be metabolized or conjugated for excretion.

Result of Action

Benzimidazole derivatives have been reported to exert various effects at the molecular and cellular levels, including inhibiting cell proliferation, inducing apoptosis, reducing inflammation, and modulating immune responses . The specific effects of this compound would depend on its target, mode of action, and the type of cells or tissues involved.

Properties

IUPAC Name

N-[1-(1-ethylbenzimidazol-2-yl)-2-phenylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O/c1-2-27-22-16-10-9-15-20(22)25-23(27)21(17-18-11-5-3-6-12-18)26-24(28)19-13-7-4-8-14-19/h3-16,21H,2,17H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANDSUTBKGPJHAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C(CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.